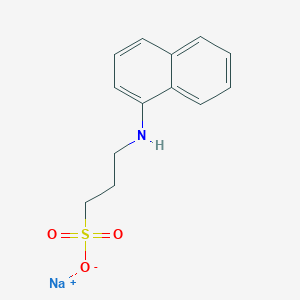

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

Übersicht

Beschreibung

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 287.31 g/mol and a chemical formula of C₁₃H₁₄NNaO₃S .

Vorbereitungsmethoden

The synthesis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate typically involves the reaction of naphthalen-1-amine with 3-chloropropane-1-sulfonic acid sodium salt under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 287.31 g/mol. Its unique structure features a naphthalenyl amino group attached to a propane sulfonate, which contributes to its solubility and reactivity in various chemical environments .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals.

- Functionalization Reactions : Its sulfonate group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups into organic frameworks .

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.

- Cellular Studies : Its solubility allows it to be used in cell culture systems, where it can influence cellular processes such as proliferation and differentiation .

b. Drug Development

The compound's structural characteristics make it a potential candidate for drug development:

- Drug Intermediates : It can serve as an intermediate in the synthesis of biologically active compounds, enhancing the efficiency of drug discovery processes .

Analytical Applications

This compound is also employed in analytical chemistry:

- Chromatography : Its properties facilitate its use as a reagent in chromatography techniques, aiding in the separation and analysis of complex mixtures .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on this compound evaluated its effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Drug Candidates

In another investigation, researchers utilized this compound as an intermediate to synthesize new derivatives targeting specific biological pathways associated with cancer cell proliferation. The derivatives demonstrated enhanced activity compared to existing treatments.

Wirkmechanismus

The mechanism of action of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and signaling pathways, which can be studied to understand the compound’s effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be compared with other similar compounds, such as:

Sodium 3-(naphthalen-2-ylamino)propane-1-sulfonate: This compound has a similar structure but differs in the position of the naphthyl group, leading to different chemical and biological properties.

Sodium 3-(phenylamino)propane-1-sulfonate: This compound has a phenyl group instead of a naphthyl group, resulting in different reactivity and applications.

Sodium 3-(benzylamino)propane-1-sulfonate: This compound has a benzyl group, which affects its solubility and interaction with biological targets.

Biologische Aktivität

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent with significant applications in life sciences. This compound exhibits notable biological activities, particularly as an enzyme inhibitor, a cell lysis agent, and a protein purification tool. The following sections provide a detailed examination of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₃H₁₄NNaO₃S

- Molecular Weight : 287.31 g/mol

- Structure : Contains a naphthalene ring substituted with an amino group, linked to a propane chain terminating in a sulfonate group.

1. Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including:

- ATPases

- Phosphatases

- Sulfatases

The compound binds to the active sites of these enzymes, preventing substrate binding and thereby inhibiting their activity. This property is crucial for studying enzyme functions and cellular processes .

2. Cell Lysis

The compound possesses detergent-like properties that facilitate cell lysis. By disrupting the phospholipid bilayer of cell membranes, it aids in the release of cellular contents, which is essential for isolating proteins and nucleic acids for further analysis .

3. Protein Purification

This compound is employed in chromatographic techniques such as affinity chromatography. Its ability to interact with proteins enhances the separation of specific proteins from complex mixtures .

The mechanism by which this compound exerts its biological effects primarily involves ion-pairing chromatography. It interacts with charged groups on biomolecules, altering their retention behavior on chromatography columns, which allows for improved separation and analysis .

Synthesis Methods

This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with propane sulfonyl chloride. The synthesis typically yields high purity products suitable for biological applications.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on ATPase activity demonstrated significant inhibition at concentrations as low as 10 µM. The results indicated that the compound could effectively modulate ATP-dependent processes in cellular systems .

Case Study 2: Protein Isolation

In a research project aimed at purifying a specific enzyme from bacterial lysates, this compound was utilized in affinity chromatography protocols. The compound improved the yield of the target protein by over 50% compared to traditional methods without its use .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Sulfonate | Contains an amino group enhancing biological activity |

| Sodium 3-(benzyloxy)propane-1-sulfinate | Oxosulfinate | Features a ketone group altering reactivity patterns |

This table highlights how this compound compares to other similar compounds in terms of structure and unique features that may influence their biological activities .

Eigenschaften

IUPAC Name |

sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOPFPPLFWZKJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635463 | |

| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104484-71-1 | |

| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.